molecular formula C17H13Br2NO4 B15153193 2-bromo-N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide

2-bromo-N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide

Cat. No.: B15153193
M. Wt: 455.1 g/mol
InChI Key: XPSJTAAFRVTJNK-UHFFFAOYSA-N
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Description

2-bromo-N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide is a complex organic compound that features a brominated benzoyl group and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

2-bromo-N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide involves its interaction with specific molecular targets. The brominated benzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The benzodioxin moiety may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromobenzoyl chloride
  • 2-bromobenzoic acid
  • 4-bromobenzoyl chloride
  • 4-bromobenzoic acid

Uniqueness

2-bromo-N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide is unique due to the presence of both a brominated benzoyl group and a benzodioxin moiety.

Properties

Molecular Formula

C17H13Br2NO4

Molecular Weight

455.1 g/mol

IUPAC Name

2-bromo-N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide

InChI

InChI=1S/C17H13Br2NO4/c18-9-16(21)20-13-8-15-14(23-5-6-24-15)7-11(13)17(22)10-3-1-2-4-12(10)19/h1-4,7-8H,5-6,9H2,(H,20,21)

InChI Key

XPSJTAAFRVTJNK-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)CBr)C(=O)C3=CC=CC=C3Br

Origin of Product

United States

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